molecular formula C11H12N2O2 B1456518 methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate CAS No. 7546-52-3

methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

Cat. No. B1456518
CAS RN: 7546-52-3
M. Wt: 204.22 g/mol
InChI Key: YNBGGUBQXVTLST-UHFFFAOYSA-N
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Description

“Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate” is a chemical compound. It is a derivative of 1H-pyrrolo[2,3-b]pyridine . It appears as a yellow solid .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was 57% and the melting point was between 213–215 °C .


Molecular Structure Analysis

The molecular structure of the 1H-pyrrolo[2,3-b]pyridine core can be viewed using Java or Javascript . The compound has a molecular weight of 118.1359 .


Chemical Reactions Analysis

The compound is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been used in the synthesis of potent fibroblast growth factor receptor inhibitors .


Physical And Chemical Properties Analysis

The compound appears as a yellow solid . It has a melting point between 213–215 °C . The 1H-NMR and 13C-NMR data are available .

Scientific Research Applications

Antitumor Activity

Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate derivatives have been studied for their antitumor activity. In particular, certain 1H-pyrrolo[2,3-b]pyridine derivatives, closely related to the compound , have shown promising results in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These compounds, including 1f, 3f, and 1l, have been found to inhibit cell proliferation and induce apoptosis in DMPM cells, as well as showing significant tumor volume inhibition in DMPM xenografts in mice (Carbone et al., 2013).

Synthesis of Heterocyclic Compounds

The compound has also been used in the synthesis of various heterocyclic compounds. For instance, it plays a role in the formation of pyrrolo[4,3-c]pyridines and pyrazolo[4,3-c]pyridine-3,6-diones, as part of a broader exploration of new synthetic routes for these types of molecules (Prezent et al., 2016). Additionally, studies have explored its use in the synthesis of apomitomycin derivatives, which are potential intermediates for mitomycin synthesis, a chemotherapeutic agent (Kametani et al., 1980).

Metabolic Studies

Further research has investigated the metabolism of compounds containing the 2-methyl-1H-pyrrolo[2,3-b]pyridin moiety. For example, a study on the metabolism of BMS-645737, a molecule containing this structure, revealed complex biotransformation pathways involving oxidation, hydroxylation, and conjugation reactions in various animal models (Johnson et al., 2008).

Chemical Assays and Drug Development

Methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate derivatives have been used in chemical assays, notably in the development and validation of analytical methods for detecting novel pharmaceutical agents. For instance, one study developed a sensitive and specific assay for a dopamine D4 receptor antagonist, which could have implications for antipsychotic treatments (Chavez-Eng et al., 1997).

properties

IUPAC Name

methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-9(6-10(14)15-2)8-4-3-5-12-11(8)13-7/h3-5H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNBGGUBQXVTLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)N=CC=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate

CAS RN

7546-52-3
Record name METHYL -2-[2-METHYL-1H-PYRROLO (2,3-B) PYRIDIN-3-YL]ACETATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Mathes, B Riss, U Rüegger, L Hueber… - European Journal of …, 2021 - Wiley Online Library
A novel and concise synthesis of the DP2 receptor antagonist Fevipiprant (NVP‐QAW039) was developed. The initial research route was suffering from a long reaction sequence to the …

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